molecular formula C24H18N2O5 B11554278 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate CAS No. 5546-65-6

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate

Cat. No.: B11554278
CAS No.: 5546-65-6
M. Wt: 414.4 g/mol
InChI Key: KJFZARJZMKBBKI-UHFFFAOYSA-N
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Description

“(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate” is a complex organic molecule featuring:

  • A phthalimide (isoindole-1,3-dione) core, known for its electron-withdrawing properties and role in medicinal chemistry .
  • A methyl ester linkage connecting the phthalimide to a phenyl group.
  • A phenyl[(phenylcarbonyl)amino]acetate substituent, which introduces a benzamide moiety and an ester functionality.

The ester and benzamide groups may influence solubility, metabolic stability, and binding specificity.

Properties

CAS No.

5546-65-6

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-benzamido-2-phenylacetate

InChI

InChI=1S/C24H18N2O5/c27-21(17-11-5-2-6-12-17)25-20(16-9-3-1-4-10-16)24(30)31-15-26-22(28)18-13-7-8-14-19(18)23(26)29/h1-14,20H,15H2,(H,25,27)

InChI Key

KJFZARJZMKBBKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)OCN2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate typically involves multiple steps, starting with the preparation of the phthalimide intermediate. The phthalimide can be synthesized through the reaction of phthalic anhydride with ammonia or a primary amine. The next step involves the formation of the ester linkage by reacting the phthalimide intermediate with phenyl[(phenylcarbonyl)amino]acetate under appropriate conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also be used in the development of biochemical assays and diagnostic tools.

Medicine

In medicine, this compound has potential applications in drug development. Its structure allows for modifications that can lead to the creation of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the phthalimide core but differ in substituents, leading to distinct physicochemical and biological behaviors:

Compound Name Key Substituents Molecular Formula CAS RN Key Differences vs. Target
N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide Phenylacetamide C₁₆H₁₂N₂O₃ 326902-41-4 Replaces the target’s ester-linked benzamide with a simpler acetamide group. Reduced steric hindrance and lipophilicity.
2-[(4-Acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate Indole-dione + 4-acetylphenyl C₁₉H₁₅N₃O₅ 425657-12-1 Uses indole-dione instead of isoindole-dione; the acetyl group may alter electronic properties compared to the benzamide in the target.
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid Carboxylic acid C₁₀H₇NO₄ Not provided Lacks the ester and benzamide groups; higher polarity due to the carboxylic acid moiety.
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride Amino-phenyl + ethyl ester C₁₉H₁₉ClN₂O₄ 97338-03-9 Introduces a primary amine on the phenyl ring, enhancing solubility in acidic environments.
[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride Acetyl chloride C₁₆H₁₀ClNO₃ 1185101-85-2 Reactive acetyl chloride group contrasts with the target’s stable ester; potential for further derivatization.

Physicochemical Properties

  • Lipophilicity : The target compound’s ester and benzamide groups increase lipophilicity compared to carboxylic acid derivatives (e.g., ) but remain less hydrophobic than amide-linked analogs (e.g., ).
  • Solubility: The benzamide group in the target may engage in hydrogen bonding, improving aqueous solubility relative to non-polar derivatives like N-(1,3-Dioxo-isoindol-2-yl)-2-phenylacetamide .
  • Metabolic Stability : The ester group in the target is susceptible to hydrolysis, whereas amide-containing analogs (e.g., ) may exhibit longer half-lives.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O4C_{18}H_{19}N_{3}O_{4}, with a molecular weight of approximately 329.4 g/mol. The structure features a dioxoisoindole core, which is known for various biological activities.

Key Structural Features

FeatureDescription
IUPAC Name (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate
Molecular Formula C18H19N3O4C_{18}H_{19}N_{3}O_{4}
Molecular Weight 329.4 g/mol
Canonical SMILES CN1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. For example, one approach includes the use of Eschenmoser coupling reactions , which have been shown to yield high purity products with significant pharmacological properties. The method allows for the modular assembly of various derivatives, enhancing the compound's functionality.

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitumor Activity : Several derivatives have demonstrated effectiveness in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
  • Anti-inflammatory Properties : Studies have shown that certain isoindole derivatives can reduce inflammation markers in biological fluids.
  • Neuroprotective Effects : Some compounds in this class have been linked to neuroprotection, potentially useful in treating neurodegenerative diseases.

Case Studies

  • Inhibition of Tyrosine Kinases : A study demonstrated that several isoindole derivatives significantly inhibit tyrosine kinases, which are crucial in many signaling pathways related to cancer proliferation . The synthesized compounds exhibited inhibition rates exceeding 70% in vitro.
  • UPLC-MS/MS Assay Development : Another research focused on developing a sensitive UPLC-MS/MS assay for detecting this compound in biological samples. The results indicated effective bioavailability and stability in rat plasma, suggesting potential for therapeutic applications .

Q & A

Q. What are the optimal multi-step synthesis routes for this compound, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the isoindole core. A validated approach includes:

  • Step 1 : Condensation of isoindole-1,3-dione with methyl chloroacetate to introduce the methyl ester moiety under anhydrous conditions (DMF, 0–5°C, 4 hours) .
  • Step 2 : Coupling with phenyl[(phenylcarbonyl)amino]acetic acid using carbodiimide crosslinkers (e.g., HATU or EDCI) in THF at room temperature for 12 hours .
  • Purification : Flash chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >95% purity.
    Key Optimization Parameters :
  • Temperature control during esterification to prevent side reactions.
  • Use of molecular sieves to maintain anhydrous conditions.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isoindole carbonyl peaks at δ 167–170 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by area) .
  • Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 566.5; observed 566.4) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in antimicrobial assays?

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis .
  • Enzyme Inhibition Assays : Measure IC₅₀ via spectrophotometric NADH depletion (λ = 340 nm) with Staphylococcus aureus FabI .
  • Resistance Studies : Compare MIC values against wild-type vs. FabI-mutant strains to confirm target specificity .

Q. What strategies resolve contradictions in reported anticancer activity across cell lines?

  • Standardized Assays : Use identical cell lines (e.g., MCF-7, HeLa) and protocols (MTT assay, 48-hour exposure) .

  • Metabolic Stability Testing : Assess compound degradation in cell media (LC-MS/MS) to rule out false negatives .

  • Table 1 : Comparative IC₅₀ Values

    Cell LineReported IC₅₀ (μM)Source
    MCF-712.3 ± 1.5
    HeLa8.9 ± 0.8

Q. How to design experiments elucidating its interaction with serum proteins?

  • Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations .
  • Fluorescence Quenching : Monitor HSA tryptophan emission (λex = 280 nm) to calculate binding constants (Kd ~10⁻⁶ M) .

Methodological Considerations

Q. What computational tools predict metabolic pathways and toxicity profiles?

  • SwissADME : Predicts CYP450-mediated oxidation at the isoindole ring (major metabolite: hydroxylated derivative) .
  • ProTox-II : Estimates hepatotoxicity (probability = 72%) due to aromatic amine metabolites .

Q. How to validate its role in modulating enzyme activity via isoindole-derived pharmacophores?

  • Site-Directed Mutagenesis : Introduce mutations in enzyme active sites (e.g., Tyr156Ala in FabI) and compare inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n) for structure-activity relationships .

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